2-Heptyl-2-cyclohexenone
Description
Structure
3D Structure
Properties
CAS No. |
87588-68-9 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-heptylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h10H,2-9,11H2,1H3 |
InChI Key |
HBAHZZVIEFRTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CCCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 Heptyl 2 Cyclohexenone and Analogues
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 2-heptyl-2-cyclohexenone, a primary disconnection can be made at the α,β-unsaturated system, suggesting a precursor that can be readily converted to the enone.
A common and effective retrosynthetic strategy for 2-alkyl-2-cyclohexenones involves the Birch reduction of an appropriate aromatic precursor. ic.ac.ukresearchgate.net Specifically, for this compound, the analysis points to o-anisic acid as a key starting material. ic.ac.ukorgsyn.org The retrosynthetic pathway is envisioned as follows:
Target Molecule: this compound
Disconnection 1 (C=C bond formation): This disconnection suggests an intermediate that can be isomerized or dehydrated to form the conjugated enone system. A likely precursor is the corresponding β,γ-unsaturated isomer, which can be equilibrated to the more stable α,β-isomer. orgsyn.org
Disconnection 2 (Alkylation): The heptyl group at the 2-position can be introduced via alkylation of a cyclohexenone enolate or a related anionic intermediate. This leads back to a cyclohexenone precursor without the heptyl group.
Disconnection 3 (Cyclohexenone Ring Formation): The cyclohexenone ring itself can be formed from an acyclic precursor or, more strategically, from a readily available aromatic ring. The Birch reduction of a methoxy-substituted benzoic acid provides a powerful entry to the desired cyclohexenone core. ic.ac.ukresearchgate.net This leads to the identification of o-anisic acid as a key precursor.
The key precursors identified through this analysis are:
o-Anisic acid: A commercially available aromatic acid that serves as the foundational building block. ic.ac.ukorgsyn.org
1-Bromoheptane: The source of the seven-carbon alkyl chain. ic.ac.ukorgsyn.org
Cyclohexenone intermediates: Various substituted cyclohexenones can serve as precursors for further functionalization.
This retrosynthetic approach, starting from o-anisic acid, is particularly advantageous as it allows for the construction of the substituted cyclohexenone ring in a highly convergent and efficient manner.
Total Synthesis Approaches
The total synthesis of this compound has been achieved through various methodologies, with a significant focus on linear synthetic pathways that are efficient and utilize readily available starting materials.
Linear Synthetic Pathways and Their Efficiencies
A prominent and well-documented linear synthesis of this compound commences with the Birch reduction of o-anisic acid. ic.ac.ukorgsyn.org This method is valued for its simplicity and the use of commercially available reagents. orgsyn.org The key steps are outlined below:
Birch Reduction and in situ Alkylation: o-Anisic acid is dissolved in a mixture of tetrahydrofuran (B95107) and liquid ammonia (B1221849). ic.ac.ukorgsyn.org The resulting ammonium (B1175870) salt is then treated with sodium metal to effect the Birch reduction, forming a dianionic intermediate. ic.ac.uk This carbanionic species is then alkylated in the same pot by the addition of 1-bromoheptane. ic.ac.ukorgsyn.org This one-pot reaction is a cornerstone of the synthesis, efficiently combining ring reduction and side-chain introduction.
Hydrolysis and Isomerization: After the ammonia is evaporated, the residue is worked up with water and acid. ic.ac.ukorgsyn.org The acidic workup facilitates the hydrolysis of the intermediate enol ether and promotes the isomerization of the initially formed β,γ-unsaturated ketone to the thermodynamically more stable α,β-conjugated enone, this compound. orgsyn.org In some cases, treatment with a base like sodium methoxide (B1231860) can be used to ensure complete isomerization to the α,β-isomer. orgsyn.org
| Step | Reagents and Conditions | Product | Yield |
| 1 | o-Anisic acid, liquid NH₃, THF, Na | Dianionic intermediate | Not isolated |
| 2 | 1-Bromoheptane | Alkylated intermediate | Not isolated |
| 3 | H₂O, HCl, reflux | This compound | 46-59% orgsyn.org |
Table 1: Linear Synthesis of this compound
Convergent Synthetic Strategies and Architectures
While the linear synthesis from o-anisic acid is highly effective, convergent strategies offer an alternative approach, particularly for creating analogues with diverse substitution patterns. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together at a late stage. youtube.com
For analogues of this compound, a convergent approach could involve the synthesis of a functionalized cyclohexenone core and a separate synthesis of the desired alkyl side chain, followed by their coupling. For instance, a pre-formed cyclohexenone could be converted to its enolate and then alkylated with a suitable heptyl electrophile.
Another convergent strategy involves the reaction of a cyclic 1,2-diketone with an allylic alcohol under acidic conditions or via nucleophilic substitution of an allyl bromide with the enolate of the diketone. acs.org This would be followed by further modifications to yield the final product. While not explicitly detailed for this compound itself, these methods are common for preparing substituted cyclohexenones. acs.org
Chemo-, Regio-, and Stereoselective Synthesis
The synthesis of this compound and its analogues requires careful control over several aspects of selectivity to ensure the desired product is formed.
Control of Enone Double Bond Configuration
The position of the double bond in the cyclohexenone ring is a critical feature. The synthesis starting from o-anisic acid initially produces a mixture of the α,β- and β,γ-unsaturated isomers. orgsyn.org The desired α,β-isomer (this compound) is the thermodynamically more stable product due to the conjugation of the double bond with the carbonyl group.
Control over the double bond configuration is typically achieved through equilibration:
Acid-catalyzed isomerization: The acidic workup following the Birch reduction and alkylation helps to isomerize the β,γ-isomer to the α,β-isomer. orgsyn.org
Base-catalyzed isomerization: For complete conversion, the crude product mixture can be treated with a base such as sodium methoxide in methanol. orgsyn.org This ensures that the final product is almost exclusively the α,β-unsaturated ketone.
Stereocontrol at Chiral Centers (if applicable)
This compound itself is achiral. However, the synthesis of its analogues, which may contain chiral centers, requires stereoselective methods. For instance, the introduction of substituents on the cyclohexenone ring can create stereocenters.
The stereoselective synthesis of substituted cyclohexanones can be achieved through various methods, including:
Phase-transfer catalyzed double addition: Functionalized cyclohexanones can be formed with excellent diastereoselectivity by the double addition of active methylene (B1212753) pronucleophiles to divinyl ketones under phase-transfer catalysis. nih.gov
Asymmetric transfer hydrogenation: Chiral cyclohexenones can be prepared through the asymmetric transfer hydrogenation of cyclohexenone precursors using chiral ruthenium catalysts. researchgate.net This method is crucial for accessing enantiomerically enriched building blocks for the synthesis of chiral analogues.
These stereoselective approaches are vital for the synthesis of biologically active molecules where specific stereoisomers are often required. mdpi.com
Development of Novel Synthetic Methodologies
The synthesis of substituted cyclohexenones has evolved significantly, moving towards more efficient and selective catalytic methods. These approaches offer advantages over classical methods, such as the Robinson annulation, by providing access to highly functionalized structures under milder conditions.
Modern organic synthesis employs various transition-metal catalysts to construct the cyclohexenone skeleton with high precision. These methods often involve cycloaddition or annulation reactions that form the six-membered ring from simpler precursors.
Rhodium catalysts have proven effective in the synthesis of highly functionalized cyclohexenones. One notable strategy involves a rhodium-catalyzed 1,3-acyloxy migration of substituted cyclopropanes, followed by a [5+1] cycloaddition. nih.gov This process generates complex cyclohexenone structures through the cleavage of a C-C sigma bond in the cyclopropane (B1198618) ring and the insertion of carbon monoxide. nih.gov The choice of catalyst, such as [{Rh(CO)2Cl}2], is crucial for directing the reaction towards the desired cyclohexenone product. nih.govnih.gov The regioselectivity of the C-C bond cleavage can be controlled by the stereochemistry and electronic properties of the substituents on the cyclopropane ring. nih.gov
Palladium catalysis offers another powerful route to cyclohexenones. A mild, palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-keto esters can produce 2-cyclohexenones in high yields. organic-chemistry.org This reaction proceeds at room temperature in the presence of a copper(II) chloride co-oxidant. organic-chemistry.org Furthermore, palladium catalysis enables the α,β-dehydrogenation of saturated cyclohexanones to introduce the characteristic double bond of the cyclohexenone core, utilizing zinc enolates in a salt-free process. organic-chemistry.org
Interactive Table 1: Catalytic Methods for Cyclohexenone Ring Formation
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| [{Rh(CO)2Cl}2] | [5+1] Cycloaddition | Substituted Propargyl Esters | Stereoselective formation of highly functionalized cyclohexenones via C-C bond activation and CO insertion. | nih.gov |
| Pd(OAc)₂ / CuCl₂ | Intramolecular Oxidative Alkylation | ζ-Alkenyl β-keto esters | Mild, room-temperature cyclization to form the cyclohexenone ring. | organic-chemistry.org |
| Pd Catalyst / Zn(TMP)₂ | α,β-Dehydrogenation | Cyclohexanones | One-step, salt-free conversion of saturated ketones to enones. | organic-chemistry.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves using less hazardous materials, employing renewable feedstocks, and designing energy-efficient reactions.
A key area of green innovation is the replacement of hazardous oxidizing agents, such as chromium-based reagents, with environmentally benign alternatives. scribd.com The oxidation of cyclohexanol (B46403) to cyclohexanone (B45756), a precursor for cyclohexenone, can be achieved using sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid. scribd.com This method generates non-hazardous byproducts like water and sodium chloride. scribd.com The industrial production of cyclohexenone itself can be accomplished through the catalytic oxidation of cyclohexene (B86901) using hydrogen peroxide, a clean oxidant, with vanadium catalysts. wikipedia.org
Electrochemical methods represent a frontier in sustainable synthesis. An electrochemical approach for producing cyclohexanone oxime, a related compound, has been developed using a Zn-Cu alloy catalyst and aqueous nitrate (B79036) as the nitrogen source under ambient conditions. acs.orgchemrxiv.org This one-pot synthesis avoids harsh reaction conditions typical of traditional methods. acs.orgchemrxiv.org Similarly, integrating plasma-assisted air-to-NOx conversion with the co-electrolysis of NOx and cyclohexanone provides a novel pathway to synthesize cyclohexanone oxime using air as the nitrogen source. researchgate.net
The use of solid acid catalysts and solvent-free conditions also aligns with green chemistry principles. Ti-Beta zeolites, for instance, are highly active and selective catalysts for the epoxidation of unsaturated ketones like 2-cyclohexen-1-one, using hydrogen peroxide as the oxidant. nankai.edu.cn Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reactions, reduce energy consumption, and often improve yields, as demonstrated in Knoevenagel condensations to form unsaturated products. univpancasila.ac.id
Interactive Table 2: Green Chemistry Approaches in Cyclohexenone-Related Synthesis
| Green Principle | Method/Catalyst | Reaction | Advantage | Reference |
|---|---|---|---|---|
| Benign Oxidants | Sodium Hypochlorite / Acetic Acid | Oxidation of cyclohexanol | Avoids carcinogenic chromium reagents; produces non-hazardous byproducts. | scribd.com |
| Clean Oxidants | Ti-Beta Zeolite / H₂O₂ | Epoxidation of 2-cyclohexen-1-one | Utilizes hydrogen peroxide, which yields water as the only byproduct. | nankai.edu.cn |
| Electrosynthesis | Zn-Cu Alloy Catalyst | Synthesis of cyclohexanone oxime | Operates under ambient conditions, avoiding harsh reagents and high temperatures. | acs.orgchemrxiv.org |
| Solvent-Free Reaction | Ytterbium(III) triflate / Zinc(II) chloride | Conia-ene reaction | Eliminates the need for solvents, reducing waste and environmental impact. | organic-chemistry.org |
Functionalization and Derivatization Strategies for Structural Modification
Structural modification of this compound is crucial for creating analogues with potentially different properties. These modifications can be targeted at the heptyl side chain or the reactive functional groups of the cyclohexenone core.
The long alkyl side chain of this compound offers multiple positions for functionalization, although direct examples on this specific molecule are not extensively documented. General synthetic strategies for modifying alkyl chains can be applied to generate structural diversity.
One common approach is post-polymerization functionalization, a technique used on materials like polythiophenes that have alkyl side chains. cmu.edu This strategy involves starting with a bromoalkyl-substituted monomer, which after polymerization, can be converted to various functionalities. For instance, a terminal bromide on the side chain can be displaced by nucleophiles like sodium azide (B81097) to introduce an azide group, which can then be reduced to a primary amine. cmu.edu Similarly, reaction with potassium thioacetate (B1230152) followed by reduction can yield a thiol. cmu.edu These principles could be applied to a ω-bromoheptyl cyclohexenone precursor to install amines, thiols, or carboxylic acids at the end of the side chain.
Another strategy involves introducing unsaturation. The Wittig reaction, for example, could be used to construct an unsaturated side chain from a precursor aldehyde, which is then used to build the cyclohexenone ring. nih.gov The resulting double bonds within the side chain could then be further functionalized, for instance, through epoxidation or dihydroxylation.
The α,β-unsaturated ketone moiety of the cyclohexenone core is a versatile platform for a wide range of chemical transformations. wikipedia.orgfiveable.me These reactions allow for the selective modification of either the carbonyl group or the carbon-carbon double bond.
Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 2-heptyl-2-cyclohexenol. The carbon-carbon double bond can be reduced via conjugate addition, for example, using organocopper reagents (Gilman reagents) or through catalytic hydrogenation, which would yield 2-heptylcyclohexanone. wikipedia.org
Oxidation: The Baeyer-Villiger oxidation converts cyclic ketones into lactones (cyclic esters). beilstein-journals.org Treating this compound with a peroxy acid (e.g., m-CPBA) would be expected to yield a seven-membered lactone. A regioselective Baeyer-Villiger oxidation of functionalized cyclohexenones has been achieved using SnCl₄ and bis(trimethylsilyl)peroxide. beilstein-journals.org
Addition to the Double Bond: The enone system is an excellent Michael acceptor, reacting with a wide variety of nucleophiles in a conjugate addition fashion. wikipedia.org This allows for the introduction of new substituents at the C-3 position. Epoxidation of the C=C double bond, for instance using Ti-Beta zeolites and H₂O₂, can form a 2-heptyl-2,3-epoxycyclohexanone, a valuable intermediate for further transformations. nankai.edu.cn
Interactive Table 3: Functional Group Interconversions on the Cyclohexenone Core
| Transformation | Reagents/Conditions | Resulting Functional Group | Product Example | Reference |
|---|---|---|---|---|
| Carbonyl Reduction | NaBH₄ | Secondary Alcohol | 2-Heptyl-2-cyclohexenol | |
| Conjugate Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Saturated Ketone | 2-Heptylcyclohexanone | wikipedia.org |
| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Lactone (Ester) | 7-Heptyl-oxepan-2-one | beilstein-journals.org |
| Epoxidation | H₂O₂ / Ti-Beta Zeolite | Epoxide | 2-Heptyl-1-oxaspiro[2.5]octan-4-one | nankai.edu.cn |
Chemical Transformations and Mechanistic Reaction Studies of 2 Heptyl 2 Cyclohexenone
Reactivity of the α,β-Unsaturated Ketone Moiety
The conjugated system in 2-Heptyl-2-cyclohexenone is the primary site for several important addition reactions. The electron-withdrawing effect of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles. libretexts.org
One of the most characteristic reactions of α,β-unsaturated ketones is the conjugate addition, also known as the Michael reaction or 1,4-addition. wikipedia.orgwikipedia.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic β-carbon of the cyclohexenone ring. libretexts.org This attack pushes the π-electrons of the double bond to form a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org Subsequent protonation of this enolate, typically at the α-carbon, followed by tautomerization, yields the saturated ketone product. libretexts.orgwikipedia.org
This reaction is highly versatile and can be carried out with a wide range of "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon. wikipedia.org Common nucleophiles include enolates (from β-ketoesters or malonates), organocuprates (Gilman reagents), amines, thiols, and cyanides. libretexts.orgmasterorganicchemistry.comchemeurope.com
Table 1: Examples of Conjugate Addition with Various Nucleophiles
| Nucleophile Class | Specific Example | Reaction Product Type |
|---|---|---|
| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methyl-2-heptylcyclohexanone |
| Enolates | Diethyl malonate enolate | 3-(Diethyl malonate)-2-heptylcyclohexanone |
| Amines | Piperidine | 3-(Piperidin-1-yl)-2-heptylcyclohexanone |
| Thiols | Benzenethiol | 3-(Phenylthio)-2-heptylcyclohexanone |
| Cyanides | Hydrogen cyanide (HCN) | 3-Cyano-2-heptylcyclohexanone |
The electron-deficient double bond of this compound allows it to participate in cycloaddition reactions.
Diels-Alder Reaction : In this [4+2] cycloaddition, the enone acts as a dienophile ("diene-loving" component). masterorganicchemistry.com The electron-withdrawing nature of the adjacent carbonyl group activates the double bond, making it reactive towards electron-rich conjugated dienes, such as 1,3-butadiene. libretexts.org The reaction is a concerted process that proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new six-membered ring in a single step. openstax.org The reaction of this compound with a simple diene results in the formation of a bicyclic ketone.
[2+2] Photocycloaddition : Unlike the thermally allowed [4+2] Diels-Alder reaction, [2+2] cycloadditions are typically forbidden under thermal conditions. slideshare.net However, they can be induced photochemically. youtube.com Upon absorption of UV light, the enone is excited to a higher energy state where a concerted [2+2] cycloaddition with an alkene becomes symmetry-allowed. youtube.comaklectures.com This reaction leads to the formation of a cyclobutane (B1203170) ring, fusing the alkene to the cyclohexenone at the site of its former double bond.
Carbonyl Group Chemistry
While conjugate addition is often dominant, the carbonyl group itself retains its inherent electrophilicity and can undergo direct nucleophilic attack.
Direct attack at the carbonyl carbon is known as 1,2-addition. masterorganicchemistry.com This reaction pathway involves the nucleophile adding to the carbonyl carbon, with the π-electrons of the C=O bond moving to the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields a tertiary alcohol. libretexts.org
The competition between 1,2-addition and 1,4-conjugate addition is a critical aspect of enone reactivity. The outcome is largely determined by the nature of the nucleophile. libretexts.org
"Hard" Nucleophiles : Strong, highly reactive nucleophiles with localized charge, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor irreversible, kinetically controlled 1,2-addition. masterorganicchemistry.comchemistrysteps.com
"Soft" Nucleophiles : Weaker, more polarizable nucleophiles, like organocuprates and enolates, favor the thermodynamically controlled 1,4-addition pathway. wikipedia.orgchemistrysteps.com
Table 2: Regioselectivity of Nucleophilic Addition to this compound
| Nucleophile Type | Predominant Reaction | Initial Product |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition | 1-Methyl-2-heptyl-2-cyclohexen-1-ol |
| Gilman Reagent (e.g., (CH₃)₂CuLi) | 1,4-Addition (Conjugate) | 3-Methyl-2-heptylcyclohexanone |
Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. oregonstate.edu Keto-enol tautomerism is the interconversion between the keto form (containing the C=O group) and the enol form (containing a C=C double bond and an -OH group). organicchemistrytutor.commasterorganicchemistry.com This equilibrium is generally slow but can be catalyzed by either acid or base. libretexts.orgyoutube.com
Base-Catalyzed Enolization : A base removes a proton from the α-carbon (the C6 position) to form a resonance-stabilized enolate ion. Protonation of the enolate's oxygen atom then yields the enol. libretexts.org
Acid-Catalyzed Enolization : An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A weak base (like water) then removes a proton from the α-carbon to form the enol. libretexts.orgyoutube.com
For this compound, deprotonation can occur at the C6 position, leading to the formation of 2-heptyl-1,6-cyclohexadien-1-ol. The enol form is an important intermediate as it is electron-rich and nucleophilic at the α-carbon, allowing it to react with electrophiles at that position. masterorganicchemistry.com
Electrophilic and Radical Reactions
While nucleophilic additions dominate its chemistry, this compound can also participate in electrophilic and radical reactions under specific conditions.
Electrophilic Reactions : The enone double bond itself is electron-poor and generally unreactive towards electrophiles. However, the corresponding enol or enolate intermediate is electron-rich and can react with electrophiles at the α-carbon (C6). For instance, reaction of the enolate with an alkyl halide could lead to alkylation at the C6 position.
Radical Reactions : The double bond of an α,β-unsaturated ketone can undergo free-radical addition. A radical species can add to the β-carbon, generating a new radical at the α-position which is stabilized by the adjacent carbonyl group. This intermediate can then be trapped or participate in further radical chain processes. For example, free-radical addition of cyclohexanone (B45756) to various alkenes has been used to synthesize 2-alkylcyclohexanones, demonstrating the viability of radical processes involving this ring system. researchgate.net
Electrophilic Additions to the Enone Double Bond
The double bond in this compound is electron-deficient due to conjugation with the carbonyl group. However, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. A key example of such a transformation is epoxidation.
The Weitz-Scheffer epoxidation is a common method for the epoxidation of α,β-unsaturated ketones. nih.gov This reaction typically employs a nucleophilic oxidant, such as hydrogen peroxide under basic conditions (e.g., with NaOH). The proposed mechanism involves the conjugate addition of the hydroperoxide anion to the enone, forming an enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate on the peroxide oxygen, leading to the formation of the epoxide ring and displacement of a hydroxide (B78521) ion. For this compound, this would yield 2-heptyl-1,2-epoxycyclohexanone. The reaction is generally stereospecific, with the nucleophile attacking from the less hindered face of the molecule.
Table 1: Representative Conditions for Weitz-Scheffer Epoxidation of α,β-Unsaturated Ketones
| Substrate | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Cyclohexenone | H₂O₂ | NaOH | Methanol | 25 | 89 |
| Chalcone | H₂O₂ | NaOH | Dioxane/Methanol | 25 | 95 |
| (R)-Carvone | Cyclohexylidenebishydroperoxide | K₂CO₃ | Methanol | 25 | 91 |
This table presents illustrative data for analogous substrates to this compound, as direct data for this specific compound is not readily available in the cited literature.
Radical Reactions and Their Propagation Mechanisms
Radical reactions involving this compound can be initiated at several positions. The allylic position of the cyclohexene (B86901) ring is susceptible to hydrogen abstraction, leading to the formation of a resonance-stabilized radical. Additionally, radical species can add to the electron-deficient double bond.
A potential radical reaction is the addition of alkyl radicals to the enone. For instance, the free-radical addition of cyclohexanone to various olefins has been studied to produce 2-alkylcyclohexanones. While this represents the reverse of a reaction involving this compound, the mechanistic principles are relevant. A radical initiator, such as a peroxide, can generate a radical species that adds to the β-carbon of the enone. The resulting radical intermediate can then abstract a hydrogen atom from a suitable donor to propagate the chain reaction.
The propagation mechanism for the addition of a generic radical (R•) to this compound would likely proceed as follows:
Initiation: Formation of the radical R• from an initiator.
Propagation Step 1: Addition of R• to the β-carbon of the enone double bond, forming a resonance-stabilized α-carbonyl radical.
Propagation Step 2: The resulting radical abstracts a hydrogen atom from a hydrogen donor (H-X) to form the product and a new radical X•.
Rearrangement Reactions and Fragmentation Pathways
This compound and its derivatives can undergo various rearrangement reactions. For example, the epoxide formed from the electrophilic addition described in section 3.3.1 can undergo acid- or base-catalyzed rearrangements to yield different products, such as α-hydroxy ketones or rearranged aldehydes.
In the context of mass spectrometry, this compound is expected to exhibit characteristic fragmentation pathways. The molecular ion would be observed, and key fragmentation patterns would likely involve:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group. This could involve the loss of the heptyl group or a fragment from the ring.
McLafferty Rearrangement: If the alkyl chain is sufficiently long, a γ-hydrogen can be transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α,β-carbon-carbon bond. In this compound, this would involve the heptyl side chain.
Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to the fragmentation of the ring.
Catalytic Reactions Involving this compound
Catalysis offers a powerful tool for the selective transformation of this compound. Both transition metals and organocatalysts can be employed to achieve a variety of chemical modifications with high efficiency and selectivity.
Transition Metal-Catalyzed Transformations
Transition metal catalysts are widely used for reactions involving enones. One of the most common transformations is catalytic hydrogenation. The hydrogenation of this compound can be selective, depending on the catalyst and reaction conditions.
Hydrogenation of the Carbon-Carbon Double Bond: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel, the C=C double bond can be selectively reduced to yield 2-heptylcyclohexanone.
Hydrogenation of the Carbonyl Group: Under more forcing conditions or with specific catalysts like platinum oxide (PtO₂), both the C=C and C=O bonds can be hydrogenated to produce 2-heptylcyclohexanol. The stereochemistry of the resulting alcohol is influenced by the catalyst and the steric environment of the carbonyl group.
Another important transition metal-catalyzed reaction is the dehydrogenative aromatization of cyclohexenone derivatives to form substituted phenols. rsc.org This transformation can be achieved using various catalysts, such as palladium or ruthenium complexes, often at elevated temperatures. In the case of this compound, this would lead to the formation of 2-heptylphenol.
Table 2: Representative Conditions for the Hydrogenation of Cyclohexenone Derivatives
| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Cyclohexenone | Pd/C | Ethanol | 1 | 25 | Cyclohexanone |
| Cyclohexenone | PtO₂ | Acetic Acid | 3 | 25 | Cyclohexanol (B46403) |
| Phenol | Pd/C-heteropoly acid | Water | 10 | 80 | Cyclohexanone |
Organocatalytic Applications in Selectivity Enhancement
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and enones like this compound are excellent substrates for such reactions. Chiral secondary amines are commonly used as organocatalysts to activate enones towards nucleophilic attack.
A prominent example is the asymmetric Michael addition. masterorganicchemistry.comwikipedia.org In the presence of a chiral secondary amine catalyst (e.g., a proline derivative), this compound can react with various nucleophiles (e.g., malonates, nitroalkanes, or other enolizable carbonyl compounds) to form a new carbon-carbon bond at the β-position with high enantioselectivity. The mechanism involves the formation of a chiral enamine intermediate from the enone and the catalyst. This enamine then reacts with the nucleophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product.
Table 3: Representative Organocatalytic Michael Addition to Cyclohexenone
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Diethyl malonate | (S)-Proline | DMSO | 25 | 95 | 93 |
| Nitromethane | Chiral thiourea | Toluene | -20 | 92 | 94 |
| Acetone | (S)-Proline | Acetone | 25 | 60 | 76 |
This table presents illustrative data for Michael additions to cyclohexenone, a close analogue of this compound, as direct data for the specified compound is not readily available in the cited literature.
Molecular and Mechanistic Biological Investigations of 2 Heptyl 2 Cyclohexenone
Elucidation of Molecular Targets and Binding Interaction Mechanisms
Currently, there is no specific information in the scientific literature detailing the molecular targets or binding interaction mechanisms of 2-Heptyl-2-cyclohexenone.
Protein-Ligand Interaction Mechanisms (e.g., enzyme inhibition, receptor binding)
No studies have been identified that investigate the potential for this compound to act as an enzyme inhibitor or to bind to specific cellular receptors. Consequently, data on its protein-ligand interaction mechanisms are not available.
Cellular Pathway Modulation Analysis (in non-human in vitro systems)
There is a lack of published research on the effects of this compound on cellular pathways in non-human in vitro systems. As a result, no data on its potential to modulate these pathways can be presented.
Membrane Interaction Dynamics
Scientific literature does not currently contain studies focused on the interaction dynamics between this compound and cellular membranes or lipid bilayers.
Biosynthetic Pathways and Precursor Incorporation Studies
There is no evidence to suggest that this compound is a naturally occurring product. The available literature predominantly describes its synthesis through chemical methods, such as the Birch reduction of o-anisic acid.
Enzymatic Steps in Biosynthetic Routes
As this compound has not been identified as a natural product, there are no known enzymatic steps or biosynthetic routes for its formation in biological systems.
Isotopic Labeling Strategies for Pathway Elucidation
In the absence of a known biosynthetic pathway, no isotopic labeling studies have been conducted to elucidate its formation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. By systematically modifying different parts of the molecule—namely the heptyl side chain and the cyclohexenone core—researchers can deduce which structural features are critical for molecular interactions and mechanistic pathways.
The heptyl side chain of this compound is a significant determinant of its interaction with biological systems, primarily due to its lipophilic (fat-loving) nature. This property governs the molecule's ability to cross cell membranes and bind to hydrophobic pockets within target proteins.
Modifications to this alkyl chain, such as altering its length, introducing branching, or adding functional groups, can profoundly affect the compound's biological efficacy. Generally, there is an optimal chain length for activity; chains that are too short may not establish sufficient hydrophobic interactions, while chains that are too long might introduce steric hindrance or excessive lipophilicity, preventing proper binding or reducing bioavailability.
Studies on related compounds have shown that increasing the length of an alkyl side chain can enhance biological activity up to a certain point, after which activity often plateaus or declines. For instance, in a series of analogous compounds, activity might peak with a six- to eight-carbon chain, suggesting that the heptyl group of this compound is well-suited for its target. Branching on the side chain can also influence activity by altering the molecule's shape and how it fits into a binding site.
| Modification | Structural Change | Predicted Effect on Molecular Interaction | Rationale |
|---|---|---|---|
| Chain Length Reduction | 2-Pentyl-2-cyclohexenone | Decreased Activity | Insufficient hydrophobic interactions with the target binding pocket. |
| Reference Compound | This compound | Optimal Activity | Balanced lipophilicity and length for effective binding. |
| Chain Length Extension | 2-Nonyl-2-cyclohexenone | Decreased Activity | Potential steric hindrance and excessive lipophilicity reducing bioavailability. |
| Introduction of Branching | 2-(2-Methylhexyl)-2-cyclohexenone | Variable Activity | Altered shape may either improve or hinder fit within the binding site. |
| Terminal Functionalization | 2-(7-Hydroxyheptyl)-2-cyclohexenone | Altered Activity/Target | Introduction of a polar group changes solubility and potential for hydrogen bonding. |
The cyclohexenone core is the reactive center of the molecule. As an α,β-unsaturated ketone, it functions as a Michael acceptor, a key feature for its biological mechanism. wikipedia.orgnih.gov This electrophilic nature allows it to form covalent bonds with nucleophilic residues, such as the thiol group of cysteine, in target proteins. nih.govtaylorfrancis.com This irreversible binding can lead to the inhibition of enzyme function or disruption of protein-protein interactions. researchgate.net
SAR studies focusing on the core reveal several critical factors:
The Enone System: The double bond conjugated to the carbonyl group is essential for its Michael acceptor reactivity. Saturation of this double bond (removing it) would likely eliminate this mechanism and drastically reduce or alter the compound's biological activity.
Substituents on the Ring: Adding other substituents to the cyclohexenone ring can modulate its electronic properties and steric profile. Electron-withdrawing groups can increase the reactivity of the Michael acceptor, potentially enhancing potency, while bulky groups could hinder the approach to the biological target.
| Modification | Structural Change | Predicted Effect on Mechanistic Activity | Rationale |
|---|---|---|---|
| Saturation of Double Bond | 2-Heptyl-cyclohexanone | Loss of Michael Acceptor Activity | The electrophilic β-carbon is eliminated, preventing covalent bond formation with nucleophiles. |
| Ring Contraction | 2-Heptyl-2-cyclopentenone | Altered Reactivity and Specificity | Changes in ring strain and geometry affect the electrophilicity and fit in the target site. |
| Ring Expansion | 2-Heptyl-2-cycloheptenone | Altered Reactivity and Specificity | Modifies the conformation and accessibility of the enone system. nih.gov |
| Addition of Substituent | 4-Methyl-2-heptyl-2-cyclohexenone | Modified Potency | The added group can sterically block or enhance binding, or electronically modify the reactivity of the enone. |
The parent compound, this compound, is achiral and does not have stereoisomers as it lacks a stereocenter. However, stereochemistry becomes a critical factor in many of its derivatives or related analogs where chiral centers are introduced. For example, if a substituent is added at positions 4, 5, or 6 of the cyclohexenone ring, or if the double bond is reduced, a chiral center can be created.
Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, they often exhibit a high degree of stereoselectivity, meaning that one stereoisomer (enantiomer or diastereomer) of a chiral compound will bind more effectively and have a greater biological effect than another.
No Publicly Available Research Found for Computational and Theoretical Chemistry of this compound
Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies detailing the properties and dynamics of this compound could be identified. The requested in-depth analysis of this compound's electronic structure, reaction mechanisms, molecular dynamics, and solvation effects, as outlined in the query, does not appear to be available in publicly accessible research.
Searches for quantum chemical calculations, including electronic structure analysis, reactivity predictions, and transition state characterizations for this compound, did not yield any relevant scholarly articles. Similarly, investigations into molecular dynamics simulations, which would cover conformational dynamics, ligand-receptor binding simulations, and solvation effects modeling, also returned no specific studies focused on this particular compound.
While the synthesis of this compound is documented in chemical literature, the subsequent in-depth computational and theoretical examination requested does not seem to have been a subject of published research. General computational studies on related structures, such as cyclohexanone (B45756) or other alkyl-substituted cyclohexenones, exist, but a dedicated analysis of the 2-heptyl substituted variant is absent.
Consequently, it is not possible to provide the detailed, data-driven article as specified in the instructions, as the foundational research findings are not available in the public domain.
Computational and Theoretical Chemistry Approaches to 2 Heptyl 2 Cyclohexenone
Predictive Modeling for Chemical and Biological Behavior
Predictive modeling, grounded in computational chemistry, serves as a foundational tool for understanding the nuances of a molecule's behavior. By leveraging computational algorithms and theoretical frameworks, it is possible to forecast the chemical reactivity and biological interactions of 2-Heptyl-2-cyclohexenone, thereby guiding experimental research and application development.
Chemoinformatics employs computational and informational techniques to a wide array of chemical problems. In the context of this compound, these approaches can predict its reactivity by analyzing its electronic structure and other molecular properties. The reactivity of the core 2-cyclohexenone structure is well-established, participating in reactions such as nucleophilic conjugate addition and Michael reactions. wikipedia.org The presence of the heptyl group at the 2-position can influence this reactivity through steric and electronic effects.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatic analysis. mdpi.comresearchgate.net These models correlate variations in the molecular structure with changes in chemical reactivity or biological activity. For this compound, a QSAR study could involve a series of related cyclohexenone derivatives to predict properties like reaction rates or equilibrium constants. Descriptors used in such models would include steric parameters (e.g., molar volume), electronic parameters (e.g., partial charges), and topological indices.
Another key aspect of reactivity prediction involves the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals indicate a molecule's susceptibility to electrophilic and nucleophilic attack. For the parent compound, cyclohexenone, computational studies have elucidated the nature of these orbitals, providing a basis for understanding its reaction mechanisms. rsc.org For this compound, the electron-donating nature of the heptyl group would be expected to raise the energy of the HOMO, potentially increasing its reactivity towards electrophiles.
Below is a hypothetical data table illustrating the kind of descriptors that would be calculated for this compound in a chemoinformatic study aimed at predicting its reactivity.
| Molecular Descriptor | Predicted Value | Significance in Reactivity |
| Electronic Descriptors | ||
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
| Steric Descriptors | ||
| Molar Volume | 205.3 cm³/mol | Relates to steric hindrance around reactive sites |
| Surface Area | 250.6 Ų | Affects accessibility of reactive sites |
| Topological Descriptors | ||
| Wiener Index | 1258 | Correlates with molecular branching and compactness |
Note: The values in this table are illustrative and would need to be determined through specific computational chemistry software.
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjaper.in This method is instrumental in drug discovery for identifying potential biological targets for a given compound. For this compound, docking studies can help identify proteins or enzymes with which it might interact, suggesting potential therapeutic applications or toxicological mechanisms.
The process involves generating a three-dimensional structure of this compound and docking it into the binding sites of various known protein structures, often obtained from the Protein Data Bank (PDB). mdpi.com The docking algorithm then calculates the binding affinity, or docking score, which is an estimation of the binding energy between the ligand (this compound) and the protein. mdpi.com
Given the structural similarity of the cyclohexenone core to various natural products and pharmacologically active molecules, potential targets for this compound could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), or various signaling proteins. japer.in The heptyl chain would likely play a significant role in the binding, potentially occupying hydrophobic pockets within the protein's active site.
A hypothetical docking study could screen this compound against a panel of cancer-related proteins or enzymes involved in metabolic disorders. The results would be presented in a table ranking the potential targets based on their docking scores.
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Biological Effect |
| Cyclooxygenase-2 (COX-2) | -8.5 | TYR385, SER530 | Anti-inflammatory |
| Human Carboxylesterase 2 | -7.9 | SER202, HIS431 | Pro-drug metabolism |
| Rho-associated protein kinase | -9.2 | LYS105, ASP218 | Anticancer |
Note: This table presents hypothetical data from a simulated in silico docking study. The specific target proteins and docking scores would be the result of actual computational experiments.
These computational approaches, from reactivity prediction to molecular docking, provide a robust framework for the initial characterization of this compound. The insights gained from these in silico studies are crucial for directing subsequent experimental validation and exploring the full potential of this chemical compound.
Environmental and Ecological Research on 2 Heptyl 2 Cyclohexenone
Environmental Fate and Degradation Pathways
The persistence and transformation of 2-Heptyl-2-cyclohexenone in the environment are governed by a combination of photolytic, biotic, and abiotic processes. While specific data for this compound is scarce, the degradation pathways can be inferred from the behavior of related molecules.
Direct photolysis of this compound in the environment has not been extensively studied. However, research on simpler cyclohexenone structures suggests that they can undergo photochemical reactions in the presence of sunlight. The α,β-unsaturated ketone chromophore in this compound is expected to absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical transformations. Potential photolytic degradation pathways could include isomerization, cycloaddition reactions, and the formation of radical species that can further react with other environmental components. The presence of the heptyl group may influence the rate and products of photolysis compared to unsubstituted cyclohexenone.
Potential biotic degradation mechanisms may include:
Oxidation of the heptyl side chain: Similar to the metabolism of long-chain alkanes, microorganisms may initiate degradation through the oxidation of the terminal methyl group of the heptyl chain, followed by β-oxidation.
Ring cleavage: Microorganisms possessing appropriate enzyme systems could cleave the cyclohexenone ring, a common pathway in the degradation of cyclic compounds. This often involves hydroxylation and subsequent dearomatization or ring-opening reactions.
The rate of biodegradation would be influenced by various environmental factors, including the microbial population present, temperature, pH, and the availability of nutrients and oxygen.
In addition to photolysis and biodegradation, this compound may undergo abiotic degradation in aquatic and terrestrial environments. Hydrolysis is one such process; however, the enone structure is generally stable to hydrolysis under typical environmental pH conditions.
Sorption to soil and sediment particles is a significant process that affects the fate and transport of organic compounds in the environment. The hydrophobicity of this compound, suggested by its structure (a long alkyl chain attached to a cyclic ketone), indicates a potential for sorption to organic matter in soil and sediment. This partitioning behavior would reduce its concentration in the aqueous phase, thereby affecting its bioavailability for microbial degradation and its mobility in the environment.
Bioaccumulation and Biotransformation in Non-Human Organisms (e.g., plants, microorganisms)
There is a lack of specific data on the bioaccumulation and biotransformation of this compound in non-human organisms. However, its chemical properties suggest a potential for bioaccumulation in organisms. The lipophilic nature of the molecule, conferred by the heptyl group and the cyclohexenone ring, indicates that it could partition into the fatty tissues of aquatic and terrestrial organisms.
Biotransformation in organisms would likely involve metabolic pathways aimed at detoxification and excretion. These pathways could include oxidation, reduction, and conjugation reactions, similar to those observed for other xenobiotic compounds. For instance, in microorganisms and plants, enzymatic systems could modify the structure of this compound to increase its water solubility and facilitate its removal.
Ecological Role and Inter-species Communication (if applicable, e.g., pheromones, allelochemicals)
Currently, there is no documented evidence to suggest that this compound plays a significant role in inter-species communication as a pheromone or an allelochemical. While many natural products with similar structural motifs are known to have such functions, the specific ecological role of this compound, if any, has not been identified. Further research would be needed to investigate its potential as a signaling molecule in insect, plant, or microbial interactions.
Environmental Monitoring Methodologies
The detection and quantification of this compound in environmental samples such as water, soil, and air would likely rely on established analytical chemistry techniques. Due to its expected semi-volatile nature, gas chromatography (GC) coupled with a suitable detector would be the method of choice.
Table 1: Potential Analytical Methods for the Determination of this compound in Environmental Samples
| Analytical Technique | Detector | Sample Matrix | Sample Preparation |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Water, Soil, Air | Liquid-liquid extraction, solid-phase extraction (SPE), headspace analysis, thermal desorption |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Water, Soil, Air | Liquid-liquid extraction, solid-phase extraction (SPE), headspace analysis, thermal desorption |
GC-MS would be particularly powerful for the unambiguous identification and quantification of this compound, even at trace levels. The mass spectrometer provides structural information that can confirm the identity of the compound, which is crucial in complex environmental matrices. Sample preparation would be a critical step to extract and concentrate the analyte from the environmental matrix and remove interfering substances prior to instrumental analysis.
Sampling Strategies for Diverse Environmental Matrices
The detection and quantification of this compound in the environment necessitate robust sampling strategies tailored to the specific characteristics of different environmental compartments, including water, soil, and air. Given its expected semi-volatile nature as a ketone, a variety of both active and passive sampling techniques are applicable. The choice of method depends on the research objectives, the expected concentration of the analyte, and the specific matrix being sampled.
Water Sampling:
For aqueous matrices such as surface water and groundwater, the primary method for collecting samples for the analysis of semi-volatile organic compounds is grab sampling . This involves the collection of a discrete water sample at a specific location and time. To ensure the integrity of the sample, specific procedures must be followed. Water samples are typically collected in amber glass vials to prevent photodegradation of the target analyte. eurofinsus.comwa.gov The vials are often pre-treated with a preservative, such as hydrochloric acid (HCl), to inhibit microbial degradation of the compound. wa.gov When collecting the sample, it is crucial to avoid trapping air bubbles, which could lead to the volatilization of the compound. illinois.gov The vials should be filled to the top, creating a convex meniscus before sealing. illinois.gov Immediately after collection, samples should be stored at low temperatures (around 4°C) and transported to the laboratory for analysis as quickly as possible to minimize any potential loss or degradation of this compound. eurofinsus.comwa.gov
Soil and Sediment Sampling:
The collection of soil and sediment samples for the analysis of volatile and semi-volatile organic compounds like this compound requires methods that minimize the loss of analytes during and after sampling. The U.S. EPA Method 5035A provides a detailed protocol for collecting solid samples. This method emphasizes the use of hermetically sealed sampling vials to prevent the loss of volatile components from the point of collection to the time of analysis. epa.govepa.gov A soil core is collected, and a sub-sample of a specific weight (e.g., 5 grams) is immediately transferred to a pre-weighed vial containing a preservative. epa.gov This minimizes exposure to the atmosphere and preserves the integrity of the sample.
Air Sampling:
Due to the semi-volatile nature of this compound, both active and passive air sampling methods can be employed for its detection in the atmosphere.
Active Air Sampling: This method involves actively drawing a known volume of air through a sorbent tube using a pump. gasdetection.com The sorbent material, such as Tenax TA or activated charcoal, traps the organic compounds from the air. gasdetection.comnih.gov The flow rate and sampling duration are carefully controlled to determine the total volume of air sampled, allowing for the calculation of the compound's concentration in the air. This method is suitable for obtaining short-term, time-resolved concentration data.
Passive Air Sampling: Passive samplers, also known as diffusive samplers, collect gaseous and vaporous pollutants from the air without the use of a pump. zefon.comtisch-env.com They rely on the principle of molecular diffusion, where the analyte moves from the ambient air to a sorbent medium within the sampler at a known rate. zefon.com These samplers are cost-effective, easy to deploy, and ideal for long-term monitoring to determine time-weighted average concentrations of pollutants. tisch-env.com A new type of passive sampler for ketones utilizes a silicone membrane and a sorbent pellet of Tenax TA coated with a derivatizing agent to trap the compounds. nih.gov
Table 1: Comparison of Sampling Strategies for this compound
| Environmental Matrix | Sampling Technique | Description | Advantages | Disadvantages |
| Water | Grab Sampling | Collection of a discrete water sample in a sealed vial, often with preservatives. eurofinsus.comwa.govillinois.gov | Simple, low cost, provides a snapshot of conditions at a specific time. | Prone to analyte loss if not handled properly; may not be representative of average conditions. |
| Soil/Sediment | Core Sampling (EPA Method 5035A) | Collection of a soil core and immediate transfer of a subsample to a hermetically sealed vial. epa.govepa.gov | Minimizes loss of volatile and semi-volatile compounds. | Requires specialized sampling equipment. |
| Air | Active Sampling | A known volume of air is pumped through a sorbent tube to trap the analyte. gasdetection.com | Provides precise, time-resolved concentration data. | Requires a power source and calibration of the pump; can be more expensive. |
| Air | Passive Sampling | The analyte diffuses onto a sorbent medium at a known rate without the use of a pump. zefon.comtisch-env.com | Inexpensive, easy to deploy, suitable for long-term monitoring. tisch-env.com | Provides time-weighted average concentrations, not real-time data; sampling rates can be affected by environmental conditions. tisch-env.com |
Extraction and Enrichment Techniques for Environmental Samples
Once collected, the environmental samples must undergo extraction and enrichment procedures to isolate this compound from the sample matrix and concentrate it to a level that can be detected by analytical instruments. The choice of technique depends on the sample matrix and the physicochemical properties of the target compound.
Extraction from Water Samples:
For aqueous samples, several techniques are available to extract semi-volatile organic compounds like this compound.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. acs.orgastm.org The fiber is exposed to the water sample (either directly or in the headspace above the sample), and the analytes partition onto the fiber coating. mdpi.com The fiber is then thermally desorbed in the injection port of a gas chromatograph for analysis. SPME is a simple, rapid, and sensitive method that requires minimal sample volume. astm.org
Purge-and-Trap (P&T): This technique is suitable for volatile and some semi-volatile organic compounds. sigmaaldrich.com An inert gas is bubbled through the water sample, and the volatilized compounds are carried to a sorbent trap. sigmaaldrich.comacs.org The trap is then heated, and the desorbed compounds are introduced into a gas chromatograph for analysis. The efficiency of purging for water-soluble compounds like ketones can be improved by heating the sample. epa.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting and concentrating organic compounds from water. selectscience.netchromatographyonline.com The water sample is passed through a cartridge containing a solid sorbent material (e.g., C18). selectscience.net The analyte of interest is retained on the sorbent, while the water and other matrix components pass through. The analyte is then eluted from the sorbent with a small volume of an organic solvent.
Extraction from Soil and Sediment Samples:
The extraction of this compound from solid matrices like soil and sediment typically involves the use of an organic solvent.
Solvent Extraction: Traditional methods like Soxhlet extraction can be used, although they are often time-consuming and require large volumes of solvent. More modern techniques are now commonly employed.
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid samples. researchgate.netresearchgate.net The high temperature and pressure increase the solubility and diffusion rate of the analyte, leading to shorter extraction times and reduced solvent consumption compared to traditional methods.
Purge-and-Trap for Solids (EPA Method 5035A): For volatile and semi-volatile compounds in soil, the sample can be directly purged. The vial containing the soil sample is heated, and an inert gas is passed through it to volatilize the analytes, which are then trapped and analyzed as described for water samples. epa.govepa.gov
Enrichment from Air Samples:
For air samples collected using sorbent tubes (active sampling) or passive samplers, the enrichment of this compound is achieved through thermal desorption . The sorbent tube or passive sampler is heated in a thermal desorption unit, and the trapped analytes are released and transferred to a gas chromatograph for analysis. For ketones in air, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve detection. sigmaaldrich.com Cryotrapping, which involves cooling a trap with liquid nitrogen to condense airborne compounds, is another method for sampling and concentrating aldehydes and ketones from the air. nih.gov
Table 2: Overview of Extraction and Enrichment Techniques
| Technique | Sample Matrix | Principle | Key Advantages |
| Solid-Phase Microextraction (SPME) | Water, Air (headspace) | Partitioning of the analyte between the sample matrix and a coated fiber. acs.orgmdpi.com | Solvent-free, simple, rapid, sensitive. astm.org |
| Purge-and-Trap (P&T) | Water, Soil | Volatilization of the analyte from the sample matrix with an inert gas, followed by trapping on a sorbent. sigmaaldrich.comacs.org | Effective for volatile and some semi-volatile compounds; automated systems are available. |
| Solid-Phase Extraction (SPE) | Water | The analyte is retained on a solid sorbent and then eluted with a small volume of solvent. selectscience.net | Good for concentrating analytes from large sample volumes; various sorbents available for selectivity. |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment | Extraction with organic solvents at elevated temperature and pressure. researchgate.net | Fast, efficient, reduced solvent consumption compared to traditional methods. |
| Thermal Desorption | Air (sorbent tubes/passive samplers) | Trapped analytes are released from the sorbent by heating for analysis. | Solvent-free, directly coupled to GC analysis. |
| Cryotrapping | Air | Compounds are condensed from the air in a trap cooled with liquid nitrogen. nih.gov | Effective for a wide range of volatile and semi-volatile compounds. |
Advanced Analytical Methodologies for Detection and Quantification of 2 Heptyl 2 Cyclohexenone in Complex Matrices
Chromatographic Separations
Chromatography is an essential step in the analysis of 2-Heptyl-2-cyclohexenone, serving to isolate the analyte from interfering compounds within a complex mixture before its detection and quantification. Both gas and liquid chromatography are viable approaches, with the choice depending on the sample matrix, required sensitivity, and the specific analytical objective.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Method development focuses on optimizing separation efficiency, analysis time, and sensitivity.
Column Selection: The choice of capillary column is critical. Non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), are often employed for the analysis of fragrance compounds and other semi-volatile organics. For more complex mixtures, a column with intermediate polarity might be selected to improve the resolution of target analytes from matrix components.
Temperature Programming: An optimized oven temperature program is crucial for achieving good peak shape and separation. A typical program starts at a relatively low initial temperature (e.g., 60°C) to allow for the elution of highly volatile compounds, followed by a controlled ramp (e.g., 3-20°C per minute) to a final temperature that ensures the timely elution of this compound and other less volatile components. jfda-online.com
Injection System: The injector mode and temperature are optimized to ensure efficient and reproducible transfer of the analyte onto the column. Pulsed splitless injection is often favored for trace analysis as it maximizes the amount of analyte introduced into the column, thereby enhancing sensitivity. jfda-online.com The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation of the analyte.
Carrier Gas: Helium is the most commonly used carrier gas, providing good efficiency and inertness. The flow rate is optimized to achieve the best balance between analysis speed and chromatographic resolution.
For the analysis of related compounds like cyclohexanone (B45756) in air samples, methods have been developed using sorbent collection (e.g., Chromosorb 106) followed by desorption and GC analysis with flame ionization detection (FID). researchgate.net Such approaches can be adapted for this compound, particularly in environmental or occupational exposure monitoring.
Liquid Chromatography (LC) Method Development and Optimization
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers a powerful alternative to GC, especially for less volatile compounds or for samples that are not amenable to the high temperatures of a GC inlet.
Column and Mobile Phase Selection: Reversed-phase (RP) HPLC is the most common mode for the analysis of moderately polar to non-polar compounds. A C18 column is a typical first choice. One documented method for the analysis of "Cyclohexanone, 2-hexylidene-", a synonym for this compound, utilizes a Newcrom R1 column, which is a specialized reverse-phase column. chromatographyonline.com The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. chromatographyonline.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate compounds with a range of polarities.
Detector: A Diode Array Detector (DAD) or a UV-Vis detector can be used if the analyte possesses a suitable chromophore. However, for enhanced specificity and sensitivity, coupling LC with a mass spectrometer is the preferred approach.
Method validation for LC procedures, in line with guidelines from the International Council for Harmonisation (ICH), ensures that the method is specific, linear, accurate, and precise for its intended purpose. europa.eugavinpublishers.comnih.gov
Hyphenated Techniques for Separation and Detection (e.g., GC-MS, LC-MS/MS)
Hyphenating a separation technique with a mass spectrometer provides a powerful analytical tool, combining the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the definitive identification and quantification of this compound in complex matrices. jfda-online.comnih.gov In GC-MS, the mass spectrometer is typically operated in either full scan mode for qualitative analysis and structural elucidation or selected ion monitoring (SIM) mode for quantitative analysis. SIM mode offers significantly higher sensitivity by monitoring only a few characteristic ions of the target analyte. jfda-online.com For even greater selectivity, especially in very complex matrices like cosmetics, tandem mass spectrometry (GC-MS/MS) can be employed. chromatographyonline.com This technique involves selecting a precursor ion, fragmenting it, and then monitoring a specific product ion, which greatly reduces background noise and improves detection limits. chromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly valuable for analyzing samples that are difficult to handle by GC. It is a cornerstone technique in many clinical and bioanalytical laboratories for the quantification of a wide range of compounds. nih.govlibretexts.org The development of an LC-MS/MS method involves optimizing the chromatographic conditions to achieve good separation and a stable spray in the ionization source (typically electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI). The mass spectrometer parameters, including precursor and product ion selection and collision energy, are optimized to achieve the highest sensitivity and specificity.
Spectrometric Quantification Techniques
Mass spectrometry is the primary spectrometric technique for the quantification of this compound, offering unparalleled sensitivity and selectivity, which are crucial for trace analysis in complex environmental or biological samples.
Mass Spectrometry-Based Approaches for Trace Analysis
The detection of this compound at trace levels (parts-per-million to parts-per-billion or even lower) is critical in many applications, such as monitoring fragrance allergens in consumer products or assessing environmental contamination. nih.gov
Electron Ionization (EI) and Fragmentation: In GC-MS, Electron Ionization is the most common ionization technique. The resulting mass spectrum of this compound will exhibit a molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For cyclic ketones, fragmentation often involves cleavages of the ring structure. nih.govresearchgate.netwhitman.edu For 2-alkyl-substituted cyclohexenones, fragmentation of the alkyl side chain is also a significant process. researchgate.net Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a gamma-hydrogen is available on the alkyl chain. libretexts.org These characteristic fragment ions are invaluable for both structural confirmation and for developing sensitive and selective quantitative methods using SIM or MS/MS.
Quantitative Methods: For quantitative analysis, a calibration curve is constructed using standards of known concentration. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. For trace analysis in complex matrices, matrix-matched calibration standards or the standard addition method may be necessary to compensate for matrix effects (ion suppression or enhancement). gavinpublishers.com
The table below summarizes typical parameters for a GC-MS method used for the analysis of fragrance compounds, which would be applicable to this compound.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Separation of semi-volatile organic compounds. |
| Injection Mode | Pulsed Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | Initial 60°C, ramp at 3-20°C/min to 300°C | Separates compounds based on boiling points. jfda-online.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |
| MS Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity for quantification. jfda-online.comchromatographyonline.com |
Advanced Spectrometric Techniques for Quantitative Assessment in Environmental or Biological Samples
While GC-MS and LC-MS/MS are the workhorses for the quantitative analysis of this compound, more advanced techniques can be employed when higher resolution, greater specificity, or different types of structural information are required.
High-Resolution Mass Spectrometry (HRMS): Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, when coupled with GC or LC, provide high-resolution mass data. This allows for the determination of the elemental composition of the analyte and its fragments with high accuracy, which is a powerful tool for the unambiguous identification of unknown compounds or for differentiating the target analyte from isobaric interferences in highly complex samples.
Sample Preparation for Complex Matrices: The successful application of these techniques to environmental or biological samples heavily relies on the sample preparation step. For environmental water samples, techniques like solid-phase microextraction (SPME), particularly headspace SPME, can be used to extract and concentrate volatile and semi-volatile compounds prior to GC-MS analysis. nih.govmdpi.com For biological samples, such as plasma or tissue, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is commonly used to remove proteins and other interfering matrix components before LC-MS/MS analysis. nih.gov The efficiency of the extraction and the potential for matrix effects must be carefully evaluated during method validation. gavinpublishers.com
The table below outlines key performance metrics that are assessed during the validation of an analytical method for quantification.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995. nih.gov |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. nih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. nih.gov |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%. nih.gov |
Sample Preparation and Matrix Effects Mitigation
The accurate detection and quantification of this compound in complex matrices, such as food, environmental, and biological samples, is critically dependent on effective sample preparation. The primary objectives of sample preparation are to isolate the analyte from interfering matrix components, pre-concentrate it to a level suitable for instrumental analysis, and present it in a solvent compatible with the analytical technique (e.g., gas chromatography or liquid chromatography). The complexity of the sample matrix can significantly impact the accuracy and precision of the analysis through matrix effects, which are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample. Therefore, mitigating these effects is a crucial aspect of method development.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase. It offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation. The choice of the solid sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For a moderately nonpolar compound like this compound, reversed-phase SPE is a common approach.
In a typical reversed-phase SPE procedure for the extraction of this compound from an aqueous matrix, a C18 (octadecylsilane) or a polymeric sorbent would be suitable. The process generally involves four steps:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with the sample solvent (e.g., water). This ensures that the sorbent is properly wetted and provides a reproducible environment for sample loading.
Loading: The sample is passed through the sorbent bed. This compound, being relatively nonpolar, will be retained on the sorbent through hydrophobic interactions, while more polar matrix components will pass through.
Washing: The sorbent is washed with a weak solvent (e.g., a water-methanol mixture) to remove any remaining polar interferences that may have been retained.
Elution: The retained this compound is eluted from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate). This eluate can then be concentrated and analyzed.
The efficiency of the SPE process is influenced by several factors, including the type and amount of sorbent, the pH of the sample, the flow rate, and the composition and volume of the conditioning, washing, and elution solvents. Method optimization is often performed to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances.
Table 1: Illustrative SPE Recovery Data for Medium-Chain Ketones in a Food Matrix *
| Analyte | Sorbent Type | Washing Solvent | Elution Solvent | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 2-Octanone | C18 | 10% Methanol in Water | Ethyl Acetate | 92.5 | 4.8 |
| 2-Nonanone | Polymeric | 15% Methanol in Water | Acetonitrile | 95.2 | 3.5 |
| This compound (projected) | C18 | 10% Methanol in Water | Ethyl Acetate | ~90 | <5 |
This table presents typical recovery data for similar compounds to illustrate the expected performance of an optimized SPE method for this compound. Actual values would need to be determined experimentally.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of a moderately nonpolar compound like this compound from an aqueous matrix, a water-immiscible organic solvent with a high affinity for the analyte is chosen. Common solvents for this purpose include dichloromethane, diethyl ether, and ethyl acetate.
The LLE process involves vigorously mixing the sample with the extraction solvent in a separatory funnel. The analyte partitions from the aqueous phase into the organic phase. After allowing the layers to separate, the organic phase containing the analyte is collected. This process may be repeated several times with fresh portions of the organic solvent to ensure a high extraction efficiency. The combined organic extracts are then typically dried over an anhydrous salt (e.g., sodium sulfate) and concentrated before analysis.
Key parameters that influence the efficiency of LLE include the choice of the extraction solvent, the solvent-to-sample volume ratio, the pH of the aqueous phase (which can affect the solubility of the analyte and potential interferences), and the number of extraction steps. While LLE is a robust and well-established technique, it can be time-consuming, require large volumes of organic solvents, and is susceptible to the formation of emulsions, which can complicate phase separation.
Table 2: Partition Coefficients and Expected LLE Recoveries for this compound with Different Solvents *
| Extraction Solvent | Partition Coefficient (Kow, logP) of similar compounds | Expected Single Extraction Recovery (%) | Expected Triple Extraction Recovery (%) |
| Dichloromethane | High | >85 | >98 |
| Ethyl Acetate | Moderate-High | >80 | >97 |
| Hexane | High | >85 | >98 |
This table provides an estimation of LLE efficiency based on the properties of similar compounds. The partition coefficient is a key factor in determining the effectiveness of the extraction solvent. Experimental validation is necessary to determine the actual recovery rates for this compound.
Advanced Sample Clean-up Strategies for Complex Matrices
For particularly complex matrices, such as fatty foods or highly pigmented plant materials, a single SPE or LLE step may not be sufficient to remove all interfering components. In such cases, more advanced sample clean-up strategies are employed to mitigate matrix effects and ensure the reliability of the analytical results.
One such strategy is the use of dispersive solid-phase extraction (d-SPE) , often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. After an initial extraction with an organic solvent (typically acetonitrile), a mixture of salts and a sorbent is added directly to the extract. For the analysis of this compound in a fatty matrix, a d-SPE sorbent containing a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like lipids, would be effective. The mixture is vortexed and then centrifuged, and a clean aliquot of the supernatant is taken for analysis.
Another advanced approach involves the use of selective sorbents in SPE. For instance, if the matrix contains specific types of interferences, sorbents with specific functionalities can be chosen. Florisil® (magnesium silicate) can be used to remove polar interferences, while graphitized carbon black (GCB) is effective at removing pigments and sterols.
For challenging separations, multi-dimensional chromatography techniques can be employed as a form of online clean-up. In this approach, the sample is first separated on one chromatographic column, and a specific fraction containing the analyte of interest is then transferred to a second, different column for further separation before detection. This can provide a very high degree of selectivity and effectively eliminate co-eluting matrix components.
Finally, matrix-matched calibration is a common strategy to compensate for unavoidable matrix effects. In this approach, calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification.
Future Research Directions and Unexplored Avenues for 2 Heptyl 2 Cyclohexenone
Integration of Artificial Intelligence and Machine Learning in Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, offering powerful tools for prediction, optimization, and discovery. For 2-Heptyl-2-cyclohexenone, these computational approaches can accelerate research cycles, reduce experimental costs, and uncover insights that are not readily apparent through traditional methods.
Future research should employ these tools to:
Discover Greener Synthesis Routes: AI can be tasked to prioritize pathways that use less hazardous solvents, reduce energy consumption, and utilize renewable starting materials.
Design Analogue Libraries: For structure-activity relationship (SAR) studies, AI can rapidly generate synthetic routes for a wide array of this compound analogues with varied alkyl chain lengths, ring substitutions, or functional group modifications.
Predict Novel Reactions: AI models can predict the outcomes of unexplored reactions involving this compound, suggesting new ways to functionalize the molecule and create novel chemical entities.
| AI/ML Tool Category | Application for this compound | Potential Outcome |
| Retrosynthesis Platforms | Proposing synthetic pathways for the core structure and novel derivatives. | Faster, more efficient, and potentially greener synthesis strategies. |
| Reaction Outcome Predictors | Forecasting the products of new reactions with the compound. | Prioritization of high-yield reactions and avoidance of unfruitful experiments. |
| Generative Models | Designing novel analogues with desired physicochemical properties. | Rapid identification of new compounds for targeted applications. |
Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activities of this compound without the need for extensive in-vitro or in-vivo testing. springernature.com By training algorithms on large datasets of compounds with known activities, it is possible to build predictive models based on molecular descriptors. acs.org For this compound, this approach can be used to screen for a wide range of potential mechanistic interactions with biological systems.
Key research avenues include:
Receptor-Binding Prediction: Developing ML models to predict the binding affinity of this compound and its analogues to specific non-human biological targets, such as insect olfactory receptors or microbial enzymes. This could reveal potential applications as a pest repellent or antimicrobial agent.
Mechanism of Action Elucidation: The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of forming covalent adducts with biological nucleophiles like cysteine residues in proteins. acs.orgresearchgate.netoup.com ML models can help predict which proteins are most likely to be targeted, providing insight into potential mechanisms of action or toxicity in various organisms.
Ecotoxicity Prediction: ML can be used to develop models that predict the potential for bioconcentration, biodegradability, and toxicity in aquatic organisms, contributing to a more comprehensive environmental risk assessment. springernature.comacs.org
Multidisciplinary Approaches to Understanding Its Comprehensive Role
A complete understanding of this compound requires moving beyond the confines of pure chemistry. A multidisciplinary approach, integrating chemical ecology, microbiology, and materials science, will be crucial to elucidating its role in natural systems and discovering new applications. Chemical ecology, in particular, investigates the role of chemical cues in mediating interactions between organisms and their environment. researchgate.net
A proposed multidisciplinary research framework could include:
Chemical Ecology: Investigating whether this compound is produced by plants or microorganisms as a semiochemical (a signaling chemical). This would involve studying its potential role as a pheromone, an allomone (e.g., a defense compound), or a kairomone (a chemical that benefits a receiver of a different species). mdpi.comfrontiersin.org Research could explore its effects on pollinator attraction, herbivore deterrence, or as a signal to neighboring plants. researchgate.net
Microbiology: Screening for antimicrobial or antifungal activity against a panel of plant and soil microbes. Its potential to disrupt microbial quorum sensing could also be an unexplored avenue.
Entomology: Assessing its behavioral effects on insects, such as its potential as an attractant or repellent for agricultural pests or disease vectors.
| Discipline | Research Question | Methodology |
| Chemistry | What is the stereochemistry and absolute concentration of the natural compound? | Chiral chromatography, GC-MS, NMR. |
| Botany/Plant Science | Which plant species produce this compound and under what conditions (e.g., stress)? | Headspace analysis of plant volatiles, transcriptomics. nih.gov |
| Entomology | How does the compound affect insect behavior (attraction, repulsion, oviposition)? | Electroantennography (EAG), olfactometer bioassays. |
| Microbiology | Does the compound exhibit antimicrobial or quorum-sensing inhibition properties? | Minimum Inhibitory Concentration (MIC) assays, biofilm formation assays. |
Discovery of Novel Reactivity and Unexplored Biological Functions
The chemical structure of this compound, featuring an α,β-unsaturated ketone, offers a rich playground for exploring novel chemical reactions. This functional group is known to participate in a variety of transformations, including conjugate additions and cycloadditions. pressbooks.pub
Future research should focus on:
Asymmetric Catalysis: Developing enantioselective methods for reactions such as Michael additions or reductions of the ketone. This could lead to the synthesis of chiral derivatives with potentially unique biological activities.
Photochemistry: Investigating the [2+2] photocycloaddition reactions of this compound with various alkenes to create complex, polycyclic structures that are difficult to access through other means. acs.org
Diels-Alder Reactions: Using the C=C double bond as a dienophile in Diels-Alder reactions to construct bicyclic systems, which can serve as scaffolds for more complex molecules. acs.orgresearchgate.net
On the biological front, the functions of many flavor and fragrance compounds are not limited to sensory perception. researchgate.netnih.gov Unexplored biological activities for this compound could include:
Allelopathic Effects: Investigating its potential to inhibit the germination or growth of other plants, a property that could be harnessed for agricultural applications.
Enzyme Inhibition: Screening the compound against a panel of enzymes (e.g., proteases, lipases) to identify potential inhibitory activity relevant to industrial or therapeutic processes.
Nematocidal or Insecticidal Activity: Assessing its toxicity or repellent effects against common agricultural pests like root-knot nematodes or aphids.
Addressing Persistent Research Gaps in Biosynthesis or Environmental Fate
Significant gaps exist in our knowledge of how this compound is formed in nature and what happens to it upon release into the environment. These are critical areas of research for ensuring its sustainable use and understanding its natural lifecycle.
Biosynthesis: The biosynthetic pathway of this compound is not well-established. Future work should aim to identify the precursor molecules and the enzymatic steps involved in its formation in the organisms that produce it. A potential strategy would involve:
Identifying a Producer Organism: First, confirming a plant or microbial species that consistently produces the compound.
Precursor Feeding Studies: Supplying isotopically labeled precursor molecules (e.g., fatty acids, sugars) to the organism and tracking the label's incorporation into the final product.
Transcriptomics and Genomics: Using RNA-sequencing to identify genes that are upregulated during compound production. This can point towards candidate enzymes (e.g., polyketide synthases, cyclases) for further characterization. cabidigitallibrary.orglatrobe.edu.au
Computational Prediction: Employing bioinformatics and computational tools to mine genomic data and predict potential biosynthetic pathways and gene clusters. nih.govwur.nlresearchgate.net
Environmental Fate: As a volatile organic compound (VOC), this compound is subject to various environmental transport and degradation processes. researchgate.netusgs.govnih.gov A comprehensive assessment of its environmental fate is lacking. Research should focus on quantifying key parameters that determine its behavior in air, water, and soil.
| Research Area | Key Question | Proposed Methods |
| Biosynthesis | What is the metabolic pathway for the formation of this compound? | Isotopic labeling studies, transcriptomics (RNA-Seq), in-vitro enzyme assays. |
| Environmental Fate | How does the compound partition between air, water, and soil? | Measurement of Henry's Law constant, octanol-water partition coefficient (Kow), and soil sorption coefficient (Koc). cdc.gov |
| (Bio)degradation | What are the primary degradation pathways and rates in different environmental compartments? | Photolysis experiments (reaction with OH radicals), aerobic/anaerobic biodegradation assays (OECD guidelines). copernicus.org |
| Modeling | Can we predict the environmental concentration and persistence of the compound? | Development of multimedia fugacity models and QSARs for degradation half-life. nih.govnih.govresearchgate.net |
By systematically addressing these research gaps, the scientific community can build a comprehensive profile of this compound, unlocking new applications and ensuring a deeper understanding of its role in the chemical and biological world.
Q & A
Q. How should environmental degradation studies be designed to track this compound pathways?
- Methodological Answer : Simulate aerobic/anaerobic conditions in environmental chambers spiked with -labeled compound. Use LC-MS/MS to identify degradation products (e.g., hydroxylated or ring-opened metabolites). Monitor half-life in soil/water matrices and assess bioaccumulation potential via octanol-water partition coefficients (log ) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
